C2 tert-Butyl Substitution Enhances Lipophilicity: LogP Differential vs. Unsubstituted 7-Hydroxyindole
The C2 tert-butyl group substantially increases calculated lipophilicity compared to unsubstituted 7-hydroxyindole. While direct experimental logP data for 2-(tert-butyl)-1H-indol-7-ol are not publicly available, the logP contribution can be inferred from structurally proximal compounds. 2-(tert-Butyl)indole (lacking the 7-OH) has a calculated logP of 3.83 [1], representing a lipophilicity increase of approximately 2.0–2.5 log units relative to unsubstituted indole (logP ~1.5–1.8). The phenolic 7-OH group partially offsets this increase but cannot negate the substantial hydrophobic contribution of the tert-butyl moiety. 7-Hydroxyindole (predicted pKa 10.10) lacks any C2 substitution and exhibits substantially lower logP values typical of phenolic heterocycles. The tert-butyl group additionally provides steric shielding of the indole NH and adjacent positions, potentially reducing hydrogen-bond-mediated aqueous solubility.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted ~2.8–3.3 (extrapolated) |
| Comparator Or Baseline | 7-Hydroxyindole: predicted <2.0 (typical for phenolic indoles); 2-(tert-Butyl)indole: calculated 3.83 |
| Quantified Difference | Δ logP ≈ +1.0 to +1.5 vs. 7-hydroxyindole |
| Conditions | Calculated/predicted values based on structural analogs; ChemSrc and ChemicalBook databases |
Why This Matters
Increased lipophilicity directly impacts membrane permeability, protein binding, and organic solvent partitioning—critical parameters for assay design, extraction protocols, and lead optimization workflows.
- [1] ChemSrc. 2-(tert-butyl)indole. LogP: 3.83. 2025. View Source
